molecular formula C8H15P B14248473 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole CAS No. 185038-99-7

4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole

Cat. No.: B14248473
CAS No.: 185038-99-7
M. Wt: 142.18 g/mol
InChI Key: XPELSYCONGKROW-UHFFFAOYSA-N
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Description

4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is an organophosphorus compound that belongs to the class of phospholes Phospholes are five-membered heterocyclic compounds containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can yield phospholanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phosphole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed:

    Oxidation: Phosphole oxides.

    Reduction: Phospholanes.

    Substitution: Functionalized phospholes with diverse substituents.

Scientific Research Applications

4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1-(propan-2-yl)-2,3-dihydro-1H-phosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct chemical and physical properties. This makes it valuable in applications where traditional carbon-based compounds may not be suitable.

Properties

CAS No.

185038-99-7

Molecular Formula

C8H15P

Molecular Weight

142.18 g/mol

IUPAC Name

4-methyl-1-propan-2-yl-2,3-dihydrophosphole

InChI

InChI=1S/C8H15P/c1-7(2)9-5-4-8(3)6-9/h6-7H,4-5H2,1-3H3

InChI Key

XPELSYCONGKROW-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(CC1)C(C)C

Origin of Product

United States

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